Phosphorazidic acid dimethyl ester
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Overview
Description
Phosphorazidic acid dimethyl ester is an organophosphorus compound with the molecular formula C2H6N3O3P. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a phosphorazidic group, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorazidic acid dimethyl ester can be synthesized through the reaction of dimethyl phosphorochloridate with sodium azide in an anhydrous solvent such as acetone. The reaction is typically carried out at room temperature for an extended period, followed by purification through distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using advanced techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphorazidic acid dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and nitrogen gas.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoramide derivatives or reduction to yield phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Substitution: Common nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
Hydrolysis: Phosphoric acid derivatives and nitrogen gas.
Substitution: Various substituted phosphoramide or phosphonate esters.
Oxidation: Phosphoramide derivatives.
Scientific Research Applications
Phosphorazidic acid dimethyl ester has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of phosphorazidic acid dimethyl ester involves the reactivity of the azide group. The azide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming triazole derivatives. These reactions are often catalyzed by transition metals or other catalysts, which facilitate the formation of the desired products .
Comparison with Similar Compounds
Phosphorazidic acid dimethyl ester can be compared with other similar compounds such as:
Dimethyl phosphorochloridate: Used as a precursor in the synthesis of this compound.
Phosphoramide derivatives: Similar in structure but differ in reactivity and applications.
Phosphonate esters: Share similar functional groups but have different chemical properties and uses.
Uniqueness
This compound is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[azido(methoxy)phosphoryl]oxymethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N3O3P/c1-7-9(6,8-2)5-4-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZJBKFILDMTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N=[N+]=[N-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N3O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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